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molecular formula C9H12ClNO2 B1284290 4-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 60531-36-4

4-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No. B1284290
M. Wt: 201.65 g/mol
InChI Key: GRQLJCQMQXXDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227918B2

Procedure details

To a solution of 2.02 g (10.0 mmol) of 4-(2-aminoethyl)benzoic acid hydrochloride in 25 mL of methanol was added 1.5 mL of H2SO4. The mixture was heated to reflux and became a homogeneous solution after 1 h. The solution was refluxed for about 16 h, cooled to 22° C. and concentrated to about 10 mL by evaporation. The solution was diluted with 100 mL of water, made basic with 1 N NaOH and extracted with 100 mL of dichloromethane (DCM). The aqueous layer was back-extracted with DCM (4×100 mL). The combined extracts were dried (Na2SO4) and evaporated to give methyl 4-(2-aminoethyl)benzoate as a colorless oil. The material was used directly in the subsequent transformation.
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.OS(O)(=O)=O.[CH3:19]O>>[NH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:19])=[O:10])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
Cl.NCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for about 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10 mL by evaporation
ADDITION
Type
ADDITION
Details
The solution was diluted with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of dichloromethane (DCM)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with DCM (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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